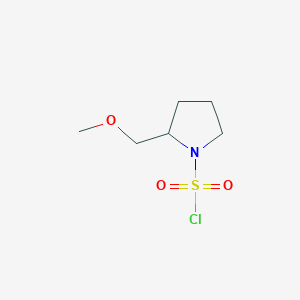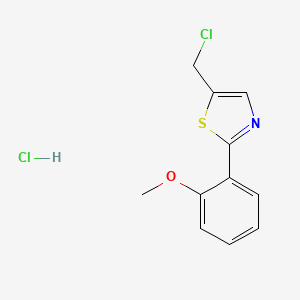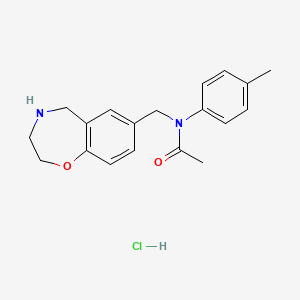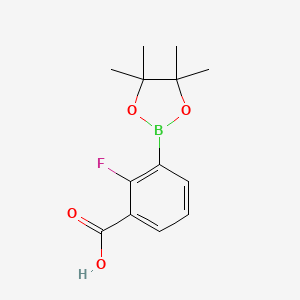
3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester
Overview
Description
3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst . The reaction conditions are exceptionally mild and functional group tolerant . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Chemical Reactions Analysis
The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a palladium catalyst and the transmetalation of the organoboron compound . Another reaction involving this compound is the protodeboronation of pinacol boronic esters, which utilizes a radical approach .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a pivotal reaction in organic chemistry, particularly in the synthesis of complex organic compounds. The pinacol ester variant of 3,4-Dichloro-5-methoxyphenylphenylboronic acid is a valuable reagent in this process due to its stability and reactivity . This reaction is widely used for creating carbon-carbon bonds in the pharmaceutical industry, material science, and the synthesis of organic electronic devices.
Protodeboronation
Protodeboronation refers to the removal of the boron moiety from boronic esters. The pinacol ester of 3,4-Dichloro-5-methoxyphenylphenylboronic acid can undergo protodeboronation, which is a critical step in the synthesis of various organic molecules. This process is essential for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in synthetic organic chemistry .
Homologation Reactions
Homologation reactions involve the lengthening of the carbon chain of a molecule. The pinacol ester of 3,4-Dichloro-5-methoxyphenylphenylboronic acid can be used in homologation reactions to create new carbon-carbon bonds, leading to the synthesis of more complex molecules. This application is significant in the development of new drugs and materials .
Radical-Polar Crossover Reactions
This compound can participate in radical-polar crossover reactions, which are useful for creating complex molecular architectures. These reactions are particularly important in the synthesis of natural products and pharmaceuticals, where the precise control of molecular structure is crucial .
Functional Group Transformations
The boron moiety in the pinacol ester can be converted into a broad range of functional groups. This versatility makes it an indispensable tool in multi-step synthetic routes, especially when introducing functional groups like amines, alcohols, and halides into the molecular framework .
Asymmetric Hydroboration
Asymmetric hydroboration is a technique used to introduce chirality into a molecule. The pinacol ester of 3,4-Dichloro-5-methoxyphenylphenylboronic acid can be used in asymmetric hydroboration reactions, which is a critical aspect of synthesizing enantiomerically pure compounds for pharmaceutical applications .
Conjugative Cross-Couplings
Conjugative cross-couplings involve the joining of two different molecular fragments via a conjugated system. The pinacol ester is used in these reactions to create complex molecules with conjugated systems, which are important in the development of organic electronic materials .
Synthesis of Natural Products and Analogues
Finally, the pinacol ester is used in the synthesis of natural products and their analogues. This application is particularly relevant in the field of medicinal chemistry, where natural products often serve as the starting point for the development of new therapeutic agents .
Future Directions
The future directions for the use of this compound could involve its application in various organic synthesis reactions, particularly in the development of new carbon–carbon bond forming reactions. Its use in the Suzuki–Miyaura coupling and other similar reactions suggests its potential for further exploration in the field of organic chemistry .
properties
IUPAC Name |
2-(3,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXFMIKCTOWEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)

